6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid
Description
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Properties
IUPAC Name |
6-[(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-14(24)15-6-8-16(9-7-15)18-11-10-17(28-18)13-19-21(27)23(22(29)30-19)12-4-2-3-5-20(25)26/h6-11,13H,2-5,12H2,1H3,(H,25,26)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVCYZULQYMKEL-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-52-4 | |
| Record name | 6-((5Z)-5-{[5-(4-ACETYLPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 6-((5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid , a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.48 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.48 g/mol |
| CAS Number | 723292-77-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to our target have demonstrated moderate to strong antiproliferative activity against various cancer cell lines, including human leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce cytotoxicity through apoptosis pathways. Studies utilizing MTT assays and flow cytometry have shown that certain derivatives can significantly inhibit cell proliferation in a dose-dependent manner .
- Case Study : A study synthesized several thiazolidinone derivatives and tested their effects on human leukemia cell lines. Among these, specific compounds exhibited potent anticancer activity, with IC50 values indicating effective concentrations for inducing cell death .
Antimicrobial Activity
Thiazolidinone compounds have also been investigated for their antimicrobial properties . The presence of the furan moiety in our compound may enhance its interaction with microbial targets.
- Research Findings : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that modifications in the thiazolidinone structure can lead to improved antimicrobial efficacy .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolidinones are also being studied for other potential activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Anticonvulsant Activity : Preliminary studies suggest certain thiazolidinones could possess anticonvulsant properties, although further research is required to confirm these findings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinones:
- Electron Donating Groups : The presence of electron-donating groups on the aromatic rings significantly enhances the cytotoxicity of these compounds. For example, substituents at specific positions on the phenyl ring have been correlated with increased potency against cancer cells .
Table 2: SAR Insights
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increased cytotoxicity |
| Meta position | Moderate activity |
| No substitution | Reduced efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
